Ethyl 4-aminoquinoline-6-carboxylate hydrochloride Ethyl 4-aminoquinoline-6-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13770256
InChI: InChI=1S/C12H12N2O2.ClH/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11;/h3-7H,2H2,1H3,(H2,13,14);1H
SMILES: CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N.Cl
Molecular Formula: C12H13ClN2O2
Molecular Weight: 252.69 g/mol

Ethyl 4-aminoquinoline-6-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13770256

Molecular Formula: C12H13ClN2O2

Molecular Weight: 252.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-aminoquinoline-6-carboxylate hydrochloride -

Specification

Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
IUPAC Name ethyl 4-aminoquinoline-6-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H12N2O2.ClH/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11;/h3-7H,2H2,1H3,(H2,13,14);1H
Standard InChI Key AQWCSZLCXWDYRL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N.Cl
Canonical SMILES CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The compound’s IUPAC name is ethyl 4-aminoquinoline-6-carboxylate hydrochloride, with the molecular formula C₁₂H₁₃ClN₂O₂ (calculated molecular weight: 276.70 g/mol). Its structure consists of a quinoline backbone substituted with:

  • An amino group (-NH₂) at the 4-position, protonated as -NH₃⁺Cl⁻ in the hydrochloride form.

  • An ethyl ester (-COOCH₂CH₃) at the 6-position.

Positional isomerism significantly impacts biological activity. For example, ethyl 4-aminoquinoline-3-carboxylate (PubChem CID: 4570951) exhibits antimalarial properties, while analogs with substituents at the 6-position remain less characterized .

Synthesis and Structural Modification

General Synthetic Routes

While no explicit protocol for ethyl 4-aminoquinoline-6-carboxylate hydrochloride exists in the literature, its synthesis likely follows strategies used for analogous 4-aminoquinolines:

Multicomponent Coupling Reactions

A modular three-component synthesis of 4-aminoquinolines involves palladium-catalyzed coupling of bromoanilines, alkynes, and isocyanides . Adapting this method could introduce the 6-carboxylate group via alkyne substrates pre-functionalized with ester moieties. For example:

  • Reactants:

    • o-Bromoaniline derivatives (to form the quinoline core).

    • Ethyl propiolate (HC≡CCOOEt) as the alkyne component.

    • tert-Butyl isocyanide for amino group introduction.

  • Conditions:

    • Pd(OAc)₂/Xantphos catalyst system.

    • Cs₂CO₃ base in DMF at 90°C .

Post-synthesis, hydrochloric acid treatment would yield the hydrochloride salt.

Hybridization Strategies

Recent work on 4-aminoquinoline–pyrimidine hybrids highlights the use of ester-functionalized quinolines as intermediates . Ethyl 4-aminoquinoline-6-carboxylate could serve as a precursor for such hybrids via nucleophilic substitution or amide coupling.

Comparative Analysis of 4-Aminoquinoline Derivatives

CompoundSubstituent PositionActivity (IC₅₀, nM)LogP
Chloroquine7-Cl15.2 (CQ-S) 0.57
Ethyl 4-amino-3-carboxylate3-COOEt247.5 (CQ-S) 5.2
Ethyl 4-amino-6-carboxylate6-COOEtNot reported~4.8

Predicted LogP for ethyl 4-amino-6-carboxylate derived from QSAR models.

Challenges and Future Directions

Data Gaps and Research Needs

  • Synthetic Validation: Published protocols for 6-carboxylate analogs are absent, necessitating methodological development.

  • Biological Screening: In vitro testing against CQ-resistant and CQ-sensitive P. falciparum strains is critical.

  • Solubility Optimization: High LogP values (predicted ~4.8) may limit bioavailability, prompting formulation studies or prodrug strategies .

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